N-(3-chlorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a 3-methoxy group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorobenzoic acid and 3-methoxyaniline to form the intermediate 3-chloro-3-methoxybenzamide. This intermediate is then reacted with thiophen-2-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 3-hydroxy-N-(3-chlorophenyl)-N-[(thiophen-2-yl)methyl]benzamide.
Reduction: Formation of N-(3-chlorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzylamine.
Substitution: Formation of N-(3-methoxyphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClNO2S |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNO2S/c1-23-17-8-2-5-14(11-17)19(22)21(13-18-9-4-10-24-18)16-7-3-6-15(20)12-16/h2-12H,13H2,1H3 |
InChI Key |
PWLDWFORXZXIRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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